![molecular formula C5H4ClNOS B1321304 2-Methyl-1,3-thiazole-4-carbonyl chloride CAS No. 55842-53-0](/img/structure/B1321304.png)
2-Methyl-1,3-thiazole-4-carbonyl chloride
Overview
Description
2-Methyl-1,3-thiazole-4-carbonyl chloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is particularly notable for its applications in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives, in general, are known to impact various biochemical pathways, often leading to cell death .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 2-methyl-1,3-thiazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2-Methyl-1,3-thiazole+Thionyl chloride→2-Methyl-1,3-thiazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methyl-1,3-thiazole-4-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane or chloroform
Catalysts: Lewis acids such as aluminum chloride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
Chemistry
2-Methyl-1,3-thiazole-4-carbonyl chloride serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its reactivity allows it to participate in various chemical reactions:
- Substitution Reactions: It can react with nucleophiles such as amines to form amides, alcohols to produce esters, and thiols to yield thioesters.
- Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methyl-1,3-thiazole-4-carboxylic acid.
- Condensation Reactions: It can condense with other carbonyl compounds to create intricate heterocyclic structures .
Biology
The compound is employed in synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Notably, derivatives of thiazoles have shown interactions with biological targets such as DNA and topoisomerase II, leading to significant cellular effects:
- Mechanism of Action: Thiazole derivatives can induce DNA double-strand breaks and cell cycle arrest, contributing to their potential as therapeutic agents.
Medicine
Research has indicated the potential use of this compound in developing new pharmaceuticals. Its derivatives are being investigated for their antibacterial and antifungal properties:
- Case Study: A derivative synthesized from this compound demonstrated effectiveness against drug-resistant cancer cell lines by reversing resistance to common chemotherapeutics like paclitaxel and doxorubicin .
Industry
In industrial applications, this compound is utilized for producing agrochemicals and specialty chemicals. Its ability to act as a reactive intermediate makes it valuable in synthesizing various agricultural products .
Data Table: Summary of Applications
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-thiazole-5-carbonyl chloride
- 2-Methyl-1,3-thiazole-4-carboxylic acid
- 2-Methyl-1,3-thiazole-4-carboxamide
Uniqueness
2-Methyl-1,3-thiazole-4-carbonyl chloride is unique due to its specific reactivity profile and the position of the carbonyl chloride group on the thiazole ring. This makes it particularly useful in the synthesis of certain heterocyclic compounds that are not easily accessible through other routes.
Biological Activity
2-Methyl-1,3-thiazole-4-carbonyl chloride is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, influencing multiple pathways.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. faecalis | 40-50 µg/mL | |
P. aeruginosa | 40-50 µg/mL | |
S. typhi | 40-50 µg/mL | |
K. pneumoniae | 40-50 µg/mL |
The compound demonstrated efficacy comparable to standard antibiotics such as ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against the tested organisms.
2. Anticancer Activity
In cancer research, this compound has shown potential as an anticancer agent. A study highlighted its ability to inhibit tubulin polymerization in cancer cell lines, leading to cell cycle arrest:
The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and thus impairing cancer cell proliferation.
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:
These findings suggest that this compound may be beneficial in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles, acting as an acylating agent. This reactivity enables it to target specific proteins and enzymes involved in various biochemical pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives included this compound. The results indicated that the compound had a significant effect on the growth of gram-positive and gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies involving several human cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner. This suggests its potential role in cancer therapy targeting microtubule dynamics.
Properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORPZFSYQUYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611173 | |
Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55842-53-0 | |
Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-thiazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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